N-(Carboxymethyl)-DL-cysteine

Hepatotoxicity In Vivo Pharmacology Cysteine Derivatives

Researchers working with carbocisteine API require a certified reference standard to control the N-(Carboxymethyl)-DL-cysteine impurity (Impurity 13). This compound directly addresses the pain point of meeting ICH Q3A/B guidelines for impurity profiling. - Function: A validated reference standard for identification, quantification, and control of this specific impurity in drug substance testing. - Application: Enables robust HPLC-CAD method development and serves as a well-characterized negative control for in vivo oxidative stress studies. - Supply: Sourced from ISO17034-certified production; high-purity material (>95%) available in standard analytical quantities.

Molecular Formula C5H9NO4S
Molecular Weight 179.2 g/mol
CAS No. 21301-10-0
Cat. No. B1616596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Carboxymethyl)-DL-cysteine
CAS21301-10-0
Molecular FormulaC5H9NO4S
Molecular Weight179.2 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)NCC(=O)O)S
InChIInChI=1S/C5H9NO4S/c7-4(8)1-6-3(2-11)5(9)10/h3,6,11H,1-2H2,(H,7,8)(H,9,10)
InChIKeyVUCDIRJQEQYQRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Carboxymethyl)-DL-cysteine: Impurity and Research Tool


N-(Carboxymethyl)-DL-cysteine (CAS 21301-10-0) is a non-proteinogenic, sulfur-containing amino acid derivative characterized by a carboxymethyl group attached to the nitrogen of DL-cysteine . It is structurally distinct from the active pharmaceutical ingredient (API) S-carboxymethyl-L-cysteine (carbocisteine), featuring a different substitution pattern and stereochemistry . While sharing a molecular formula (C5H9NO4S) with the therapeutic agent, this compound is primarily recognized as a known impurity in carbocisteine drug substance, relevant for pharmaceutical quality control and impurity profiling .

Pharmaceutical impurity reference standard for carbocisteine QC
Negative control in hepatotoxicity and oxidative stress research models
Structural comparator for N- vs S-substitution SAR studies

N-(Carboxymethyl)-DL-cysteine: Substitution Limitations


Procurement professionals and researchers must understand that N-(Carboxymethyl)-DL-cysteine is not a functional analog of the mucolytic drug S-carboxymethyl-L-cysteine (carbocisteine) or the antioxidant N-acetylcysteine (NAC). Direct comparative studies reveal a fundamental divergence in biological activity: N-(Carboxymethyl)-DL-cysteine lacks the protective efficacy exhibited by NAC and does not share the therapeutic mechanisms of its S-isomer [1]. The compound's primary value is as an analytical reference standard for impurity identification and quantification in pharmaceutical quality control [2]. Substituting this compound for a known active agent will not yield the expected pharmacological outcomes in research models.

N-(Carboxymethyl)-DL-cysteine vs N-Acetylcysteine Response profile may not transfer; lacks NAC-like hepatoprotective response in reported models
N-(Carboxymethyl)-DL-cysteine vs S-Carboxymethyl-L-cysteine Not an API substitute; stereochemistry and substitution pattern shift therapeutic mechanism

N-(Carboxymethyl)-DL-cysteine: Differentiation Evidence


Lack of Hepatoprotection vs. NAC

In a direct head-to-head comparison using a hamster model of paracetamol-induced hepatotoxicity, N-acetylcysteine (NAC) demonstrated significant protective effects, while S-carboxymethylcysteine afforded no protection. This is a critical differentiator, as N-(Carboxymethyl)-DL-cysteine is a structural isomer of the inactive compound tested, and its lack of protective effect is a key characteristic for research applications [1].

Hepatoprotection vs NAC
Head-to-head
S-carboxymethylcysteine (structural isomer) afforded no protection; NAC reduced mortality in hamster model [1].
Supports negative control selection context
In vivo paracetamol-induced hepatotoxicity model
Hepatotoxicity In Vivo Pharmacology Cysteine Derivatives

Protein Binding Inhibition vs. NAC

In an in vitro microsomal assay, N-acetylcysteine markedly inhibited the covalent binding of a reactive paracetamol metabolite to microsomal proteins, whereas S-carboxymethylcysteine showed a significantly lesser inhibitory effect. This provides a mechanistic basis for the observed lack of in vivo protection and is a key differentiator [1].

Covalent Binding Inhibition
Head-to-head
NAC markedly inhibited metabolite covalent binding; S-carboxymethylcysteine showed lesser inhibition in microsomal assay [1].
Explains lack of in vivo protective response
Human/hamster liver microsomes; reactive metabolite binding
Covalent Binding In Vitro Metabolism Hepatotoxicity Mechanism

Physicochemical Comparison with L-Isomer

The predicted density and boiling point of N-(Carboxymethyl)-DL-cysteine are comparable to those of the L-isomer, but these properties are essential for method development and identification. While not a direct comparator for biological activity, the stereochemical difference (DL vs. L) is a primary differentiator .

Physicochemical Properties
Data to verify
Predicted density ~1.45 g/cm³; boiling point ~381.8°C; comparable to L-isomer (1.5 g/cm³) [predicted].
Context for chromatographic method development
Predicted values; experimental verification recommended
Physicochemical Properties QC Reference Chromatography

Known Impurity in Carbocisteine

N-(Carboxymethyl)-DL-cysteine is identified as a specific impurity (Carbocisteine Impurity 13) in the quality control of carbocisteine drug substance. This is a defined, non-therapeutic role that contrasts with the primary function of the API, S-carboxymethyl-L-cysteine .

Impurity Classification
Reported
Identified as Impurity 13 in carbocisteine drug substance [2].
Designated analytical reference standard use
Pharmaceutical impurity profiling context
Pharmaceutical Impurity Quality Control HPLC-CAD

N-(Carboxymethyl)-DL-cysteine: Application Scenarios


Impurity Profiling Reference Standard

Procure N-(Carboxymethyl)-DL-cysteine as a certified reference standard for the identification, quantification, and control of this specific impurity (Impurity 13) in carbocisteine APIs and finished dosage forms. This is essential for compliance with ICH Q3A/B guidelines and for validating HPLC-CAD or other analytical methods [1].

Negative Control for Oxidative Stress

Due to its demonstrated lack of protective effect against paracetamol-induced hepatotoxicity (unlike N-acetylcysteine), this compound serves as a valuable negative control in in vivo and in vitro studies investigating oxidative stress and liver protection mechanisms [1].

Structural Analog in Comparative Studies

Utilize N-(Carboxymethyl)-DL-cysteine in comparative studies against the S-isomer (carbocisteine) to elucidate structure-activity relationships regarding stereochemistry and substitution pattern, particularly in models of mucus hypersecretion and antioxidant activity [2].

Method Development & Suitability Testing

Employ this compound in the development and validation of liquid chromatography (LC) methods for the separation of carbocisteine and its related impurities, leveraging its known physicochemical properties and retention behavior [1][2].

Application
Selection Property
Validation Focus
Impurity Profiling Reference Standard
Impurity 13 identity confirmation
Chromatographic retention and spectral match
Negative Control Research
Reported lack of hepatoprotective response
In vivo model-response benchmarking
Structural Analog SAR Studies
N- vs S-substitution comparison
Stereochemistry-activity relationship interpretation
Method Development & Suitability
Physicochemical property predictability
LC separation and system suitability testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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